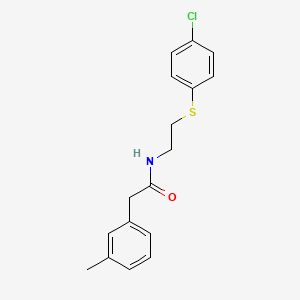
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNOS and its molecular weight is 319.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C17H18ClNOS. Its structure includes:
- Chlorophenyl group : Contributes to lipophilicity and potential receptor interactions.
- Sulfanyl linkage : May enhance biological activity through specific enzyme interactions.
- Acetamide functional group : Often associated with increased solubility and bioavailability.
This compound is believed to interact with various biological targets, modulating enzyme activity and influencing critical biological pathways. The compound's mechanism may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial replication and folate metabolism, respectively .
- Antimicrobial Activity : Demonstrated effectiveness against a range of pathogenic bacteria, exhibiting minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL in some derivatives .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive and Gram-negative bacteria.
- Biofilm Formation Inhibition : The compound has shown superior antibiofilm activity compared to standard antibiotics like Ciprofloxacin .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways, although detailed mechanisms remain under investigation .
Study 1: Antimicrobial Evaluation
In a comprehensive study evaluating various derivatives of related compounds, this compound was found to possess potent antimicrobial activity. The results indicated:
| Compound | MIC (μg/mL) | Biofilm Reduction (%) | Hemolytic Activity (%) |
|---|---|---|---|
| 7b | 0.22 | 80 | 5.1 |
| Control | - | 30 | 15.0 |
This study highlighted the compound's potential as a therapeutic agent against resistant bacterial strains .
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibition capabilities of the compound. It demonstrated IC50 values for DNA gyrase inhibition ranging from 12.27 to 31.64 μM, indicating a strong potential for further development as an antibacterial agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamide | Contains a chlorophenyl group and sulfonamide | Sulfonamide instead of sulfanyl group |
| 4-Methylphenylsulfonamide | Contains a sulfonamide group | Lacks chlorophenyl and acetamide functionalities |
| 4-Chlorophenylacetic Acid | Contains a chlorophenyl group | Lacks both sulfanyl and acetamide groups |
The unique sulfanyl linkage in this compound distinguishes it from other compounds, potentially enhancing its biological activity and therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANLBYTBDHSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














